1-(b-D-arabinofuranosyl)-N4-methylcytosine

説明

1-(b-D-arabinofuranosyl)-N4-methylcytosine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytarabine, a well-known chemotherapeutic agent used in the treatment of various types of leukemia . The unique structure of this compound allows it to interact with cellular mechanisms in a way that can inhibit DNA synthesis, making it a valuable tool in cancer research and treatment .

準備方法

The synthesis of 1-(b-D-arabinofuranosyl)-N4-methylcytosine typically involves the use of chemical and biochemical methods. One common synthetic route includes the enzymatic transarabinosylation of purine bases using 1-(b-D-arabinofuranosyl)uracil as a donor of the arabinofuranose residue . This process involves the phosphorolysis of the glycosyl donor in the presence of inorganic phosphate, followed by the condensation of the resulting intermediate with purine bases . Industrial production methods often employ similar enzymatic processes, utilizing whole cells of E. coli as biocatalysts to achieve high yields and scalability .

化学反応の分析

1-(b-D-arabinofuranosyl)-N4-methylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include inorganic phosphates, uridine phosphorylase, and purine nucleoside phosphorylase . The major products formed from these reactions are typically other nucleoside analogs, which can be further modified for specific applications .

科学的研究の応用

1-(b-D-arabinofuranosyl)-N4-methylcytosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogs . In biology, it serves as a tool for studying DNA synthesis and repair mechanisms . In medicine, this compound is particularly valuable in cancer research, where it is used to develop new chemotherapeutic agents and study their effects on cancer cells . Additionally, its unique properties make it useful in the development of antiviral drugs and other therapeutic agents .

作用機序

The mechanism of action of 1-(b-D-arabinofuranosyl)-N4-methylcytosine involves its incorporation into DNA, where it inhibits DNA polymerase and disrupts DNA synthesis . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death . The compound targets rapidly dividing cells, such as cancer cells, making it an effective chemotherapeutic agent . The molecular pathways involved in its action include the activation of DNA damage response pathways and the induction of apoptosis .

類似化合物との比較

1-(b-D-arabinofuranosyl)-N4-methylcytosine is similar to other nucleoside analogs, such as cytarabine and vidarabine . it has unique properties that set it apart from these compounds. For example, it has a higher stability and a longer half-life in the bloodstream, making it more effective in certain therapeutic applications . Other similar compounds include 1-beta-D-arabinofuranosyluracil and 9-beta-D-arabinofuranosyladenine, both of which have their own unique properties and applications .

特性

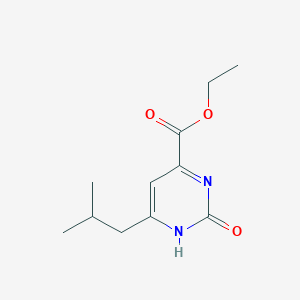

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319304 | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-79-7, 13491-42-4 | |

| Record name | NSC518744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC343653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)

![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)

![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)